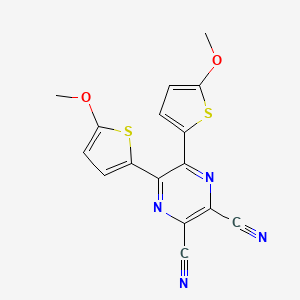
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile typically involves a two-step process. The first step is a Friedel-Crafts reaction of a thiophene derivative with oxalyl chloride, followed by a Lewis acid-catalyzed condensation reaction . This one-pot reaction method improves the yield and efficiency of the synthesis .
Análisis De Reacciones Químicas
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include chiral phosphoric acids and redox-active esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicine: Its role in photoredox catalysis can be applied in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves its role as a photoredox catalyst. By employing a dicyanopyrazine-derived chromophore, the compound facilitates aerobic radical mechanisms under visible light irradiation . This allows for the enantioselective addition of α-aminoalkyl radicals to isoquinolines and other substrates .
Comparación Con Compuestos Similares
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile is unique due to its specific structure and photoredox catalytic properties. Similar compounds include other dicyanopyrazine derivatives, such as:
5,6-Bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles: These compounds share a similar core structure but differ in the alkoxy substituents.
Dicyanopyrazine-derived chromophores: These compounds are also used in photoredox catalysis and share similar properties.
The uniqueness of this compound lies in its specific methoxy substituents, which influence its reactivity and catalytic efficiency.
Propiedades
Fórmula molecular |
C16H10N4O2S2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |
Clave InChI |
WQXPYUMSZUPSEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


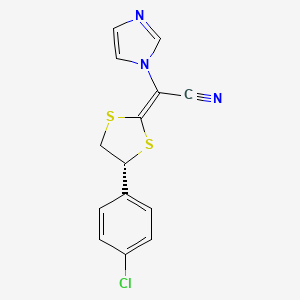
![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
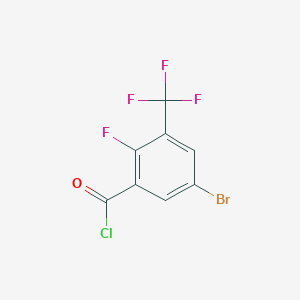
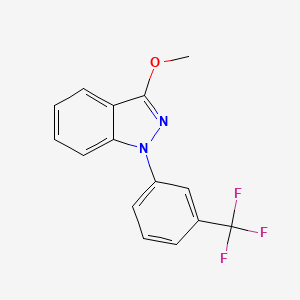
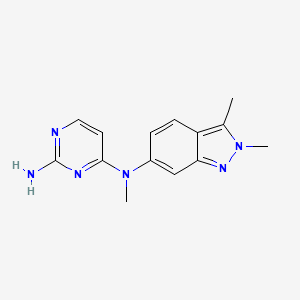
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
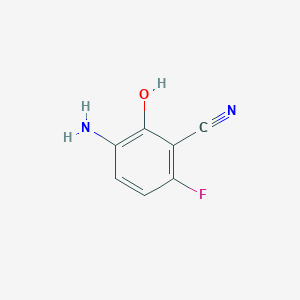
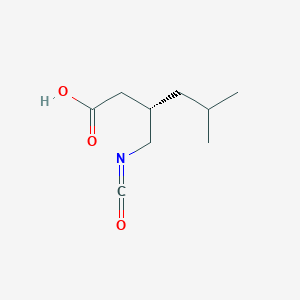
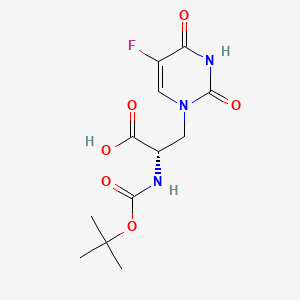
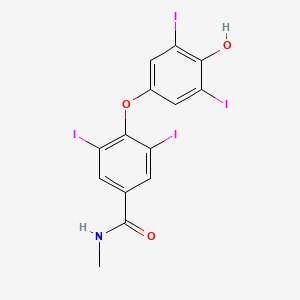
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
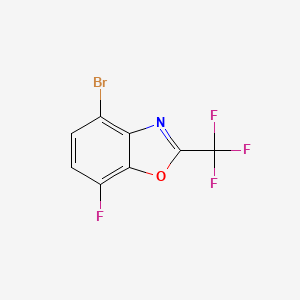
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
